4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
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Overview
Description
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline is a fascinating organic compound belonging to the thiazole family Known for its aromatic structure, it comprises a trifluoromethyl group attached to a thiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method involves the reaction of 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde with aniline in the presence of a suitable catalyst.
Typical conditions include using solvents like ethanol or acetic acid and heating the mixture to facilitate the condensation reaction.
Another approach is the direct amination of 4-bromo-2-(trifluoromethyl)thiazole with aniline, using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods:
Industrial production often mirrors the synthetic routes but on a larger scale. Reactors with precise temperature and pressure controls are utilized to ensure high yield and purity.
Automation in industrial settings enhances the efficiency and scalability of production, making the compound more accessible for research and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often transforming the aniline moiety into corresponding quinone derivatives.
Reduction: : Reduction processes might involve converting the nitro group into an amino group if the compound is further modified to include such functionalities.
Substitution: : Electrophilic substitution reactions are common, especially on the aromatic ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: : Halogens like bromine or chlorine, nitrating mixtures such as nitric acid and sulfuric acid.
Major Products Formed:
Oxidation of aniline produces azobenzene derivatives.
Reduction can lead to the formation of hydrazine derivatives.
Substitution reactions yield halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline finds applications across multiple disciplines:
Chemistry: : Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: : Investigated for its biological activities, including potential as an antimicrobial agent.
Medicine: : Explored for its therapeutic potential, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Employed in the manufacture of dyes, pigments, and other specialized chemicals.
Mechanism of Action
The compound's mechanism of action varies based on its application. Generally, it interacts with molecular targets through the following pathways:
Molecular Targets: : Enzymes, receptors, and ion channels are common targets.
Pathways Involved: : It may inhibit enzyme activity, modulate receptor function, or alter ion channel permeability, leading to various biological effects.
Comparison with Similar Compounds
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline stands out due to the trifluoromethyl group, which enhances its stability and lipophilicity compared to similar compounds without this group.
Similar Compounds
4-(1,3-thiazol-4-yl)aniline
2-(trifluoromethyl)aniline
4-(trifluoromethyl)aniline
4-(2-methyl-1,3-thiazol-4-yl)aniline
Each of these compounds has unique properties and applications, but the trifluoromethyl group's presence in this compound provides distinct advantages in stability and biological activity.
Hopefully this gives you a comprehensive overview of the compound
Properties
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAUPFXSGOJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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